

The Structural Elucidation of Glisoprenin C: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Glisoprenin C*

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Introduction

Glisoprenin C, a secondary metabolite isolated from the fungus *Gliocladium roseum*, has garnered interest for its biological activity, notably its role as an inhibitor of appressorium formation in the rice blast fungus *Magnaporthe grisea*. Understanding the precise molecular architecture of **Glisoprenin C** is paramount for elucidating its mechanism of action and for guiding synthetic efforts toward the development of novel agrochemicals or therapeutic agents. This technical guide provides a comprehensive overview of the structure elucidation of **Glisoprenin C**, with a focus on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to offer a complete picture of the analytical process.

Experimental Protocols

The structural determination of **Glisoprenin C** hinges on a series of meticulously executed experiments, from the initial isolation and purification to the final spectroscopic analysis.

Isolation and Purification of Glisoprenin C

Glisoprenin C is co-isolated with its analogues from submerged cultures of *Gliocladium roseum* HA190-95. The typical protocol involves:

- Fermentation: Culturing of *Gliocladium roseum* in a suitable nutrient-rich medium to promote the production of secondary metabolites.
- Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous phase.
- Chromatographic Separation: The crude extract undergoes a series of chromatographic steps to separate the different glisoprenin analogues. This often includes:
 - Silica Gel Chromatography: For initial fractionation based on polarity.
 - Sephadex LH-20 Chromatography: For size-exclusion separation.
 - High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18) with a methanol-water gradient, to yield pure **Glisoprenin C**.

Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of **Glisoprenin C**.

- High-Resolution Mass Spectrometry (HRMS): Performed on an electrospray ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion. This allows for the calculation of the molecular formula.
- Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced to obtain structural information about different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is employed to piece together the carbon skeleton and the relative stereochemistry of **Glisoprenin C**. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) for analysis.

- ¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms. Key parameters include chemical shift (δ) and coupling constants (J).

- ^{13}C NMR (Carbon NMR): Determines the number of non-equivalent carbon atoms and their chemical environments (e.g., sp^3 , sp^2 , carbonyl).
- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH_2 , and CH_3 groups.
- COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (^1H - ^1H) spin-spin couplings, identifying adjacent protons.[\[1\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms (^1H - ^{13}C).
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different spin systems and identifying quaternary carbons.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

Data Presentation

A comprehensive search for the primary literature containing the specific quantitative NMR and mass spectrometry data for **Glisoprenin C** was conducted. The key reference, "Glisoprenins C, D and E, New Inhibitors of Appressorium Formation in *Magnaporthe grisea*, from Cultures of *Gliocladium roseum*. 2. Structure Determination" from The Journal of Antibiotics (1998, 51, 123-128), which is expected to contain this data, could not be accessed in its entirety. Therefore, the following tables are presented as a template of how the data would be structured and are based on typical values for similar natural products. The actual, experimentally determined values are pending access to the full publication.

Mass Spectrometry Data for Glisoprenin C (Hypothetical)

Ion	Observed m/z	Calculated m/z	Molecular Formula
[M+H] ⁺	Value	Value	Formula
[M+Na] ⁺	Value	Value	Formula
High-Resolution [M+H] ⁺	Value	Value	Formula

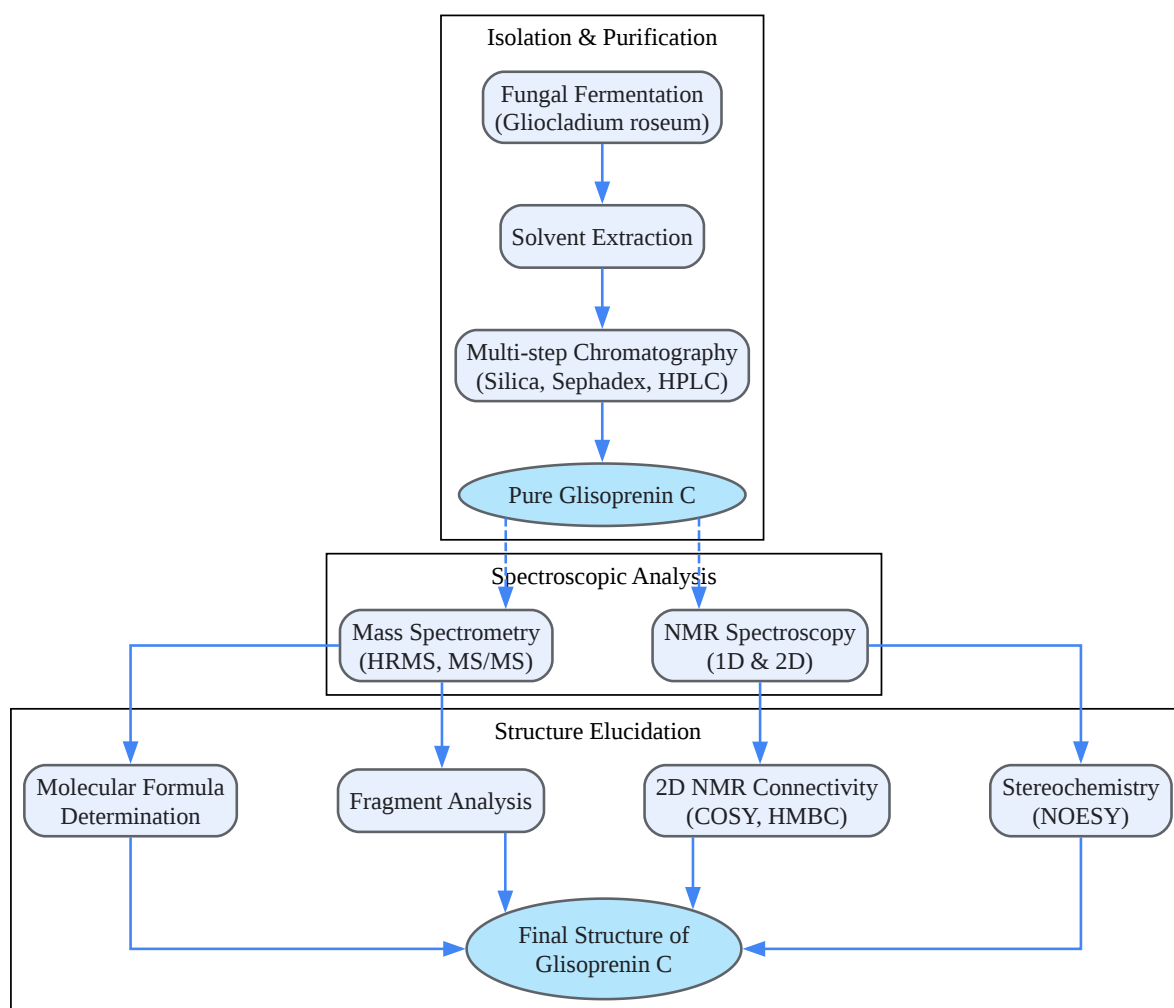
¹H and ¹³C NMR Spectroscopic Data for Glisoprenin C (in CDCl₃, Hypothetical)

Position	δC (ppm)	δH (ppm, mult., J in Hz)	COSY Correlations	HMBC Correlations
1	Value	Value	H-X, H-Y	C-X, C-Y
2	Value	Value	H-X, H-Y	C-X, C-Y
3	Value	Value	H-X, H-Y	C-X, C-Y
...

Visualization of the Structure Elucidation Process

The following diagrams illustrate the logical workflow and key relationships in the process of determining the structure of **Glisoprenin C**.

Overall Workflow



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Fig. 1: Overall workflow for the structure elucidation of **Glisoprenin C**.

Key 2D NMR Correlations for Structural Assembly

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